Atr-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atr-IN-13 is a potent inhibitor of Ataxia Telangiectasia and Rad3-related kinases, with an inhibitory concentration of 50 percent at 2 nanomolar . This compound is primarily used in the study of diseases mediated by Ataxia Telangiectasia and Rad3-related kinases, such as proliferative diseases and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Atr-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Atr-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of Ataxia Telangiectasia and Rad3-related kinase inhibition and to develop new inhibitors.
Biology: Used to investigate the role of Ataxia Telangiectasia and Rad3-related kinases in cellular processes such as DNA repair and replication.
Medicine: Explored as a potential therapeutic agent for treating cancers and other proliferative diseases by inhibiting Ataxia Telangiectasia and Rad3-related kinase activity.
Industry: Used in the development of diagnostic assays and screening tools for Ataxia Telangiectasia and Rad3-related kinase-related diseases.
Wirkmechanismus
Atr-IN-13 exerts its effects by specifically inhibiting the activity of Ataxia Telangiectasia and Rad3-related kinases . These kinases play a crucial role in the DNA damage response pathway, particularly in the protection of stalled replication forks . By inhibiting Ataxia Telangiectasia and Rad3-related kinases, this compound disrupts the DNA damage response, leading to increased replication stress and cell death in cancer cells . This mechanism makes this compound a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C24H24FN9O |
---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
(3R)-4-[7-[1-(5-fluoropyridin-3-yl)-3,5-dimethylpyrazol-4-yl]-3-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-3-methylmorpholine |
InChI |
InChI=1S/C24H24FN9O/c1-14-13-35-7-6-32(14)22-9-21(34-24(29-22)19(12-28-34)20-4-5-27-30-20)23-15(2)31-33(16(23)3)18-8-17(25)10-26-11-18/h4-5,8-12,14H,6-7,13H2,1-3H3,(H,27,30)/t14-/m1/s1 |
InChI-Schlüssel |
SQYGYXGOJYZQEI-CQSZACIVSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
Kanonische SMILES |
CC1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.